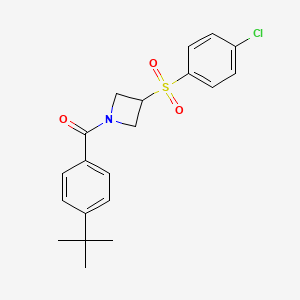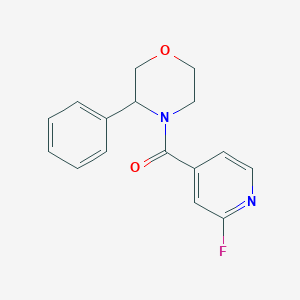
(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the morpholine family and has a unique structure that makes it an attractive target for researchers. In
Aplicaciones Científicas De Investigación
Dipolar Cycloaddition Reactions
One significant area of research involves the use of dipolar cycloaddition reactions to access novel compounds with potential therapeutic applications. For instance, a study developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, showcasing the method's utility in synthesizing compounds with challenging chiral centers for potential mood disorder treatments (Chrovian et al., 2018).
Kinase Inhibitors
Another research application is the discovery of kinase inhibitors, where substituted pyridines play a crucial role. A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) compounds identified them as potent and selective Met kinase inhibitors, with one compound showing complete tumor stasis in a human gastric carcinoma model following oral administration, illustrating the compound's potential in cancer therapy (Schroeder et al., 2009).
Synthesis and Crystal Structure Analysis
Research on the synthesis and crystal structure of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, highlights the importance of structural analysis in understanding compound properties and interactions. Such studies provide insights into molecular structures optimized by density functional theory, which are consistent with crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).
BACE1 Inhibitors for Alzheimer's Disease
Efficient synthesis methods for compounds like 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor, demonstrate the compound's potential in Alzheimer's Disease treatment, showcasing the role of such molecules in developing therapeutic agents (Zhou et al., 2009).
Propiedades
IUPAC Name |
(2-fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c17-15-10-13(6-7-18-15)16(20)19-8-9-21-11-14(19)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBQQAHRPGQNRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=NC=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropyridin-4-yl)-(3-phenylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

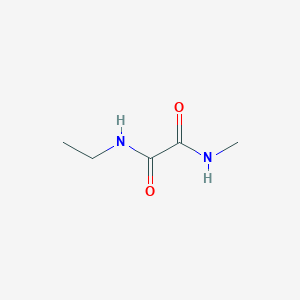
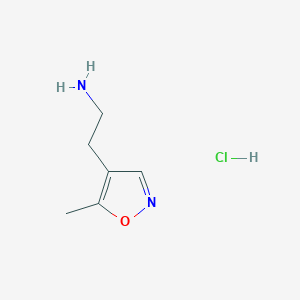
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)
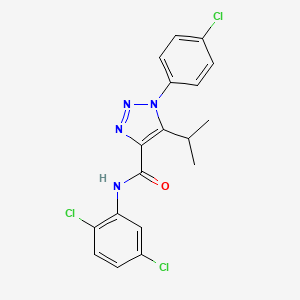
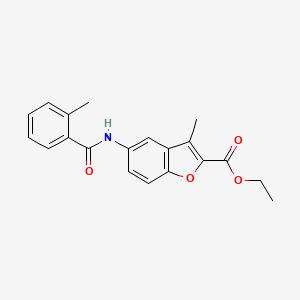
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)
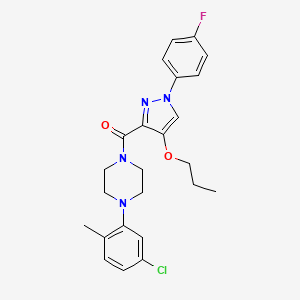
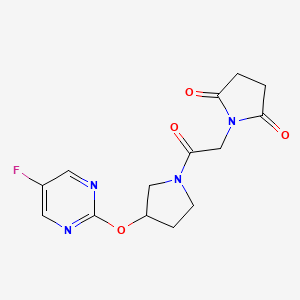
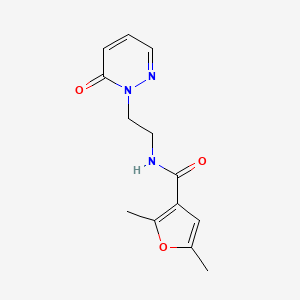
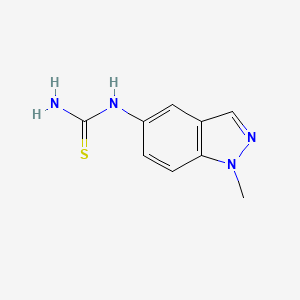
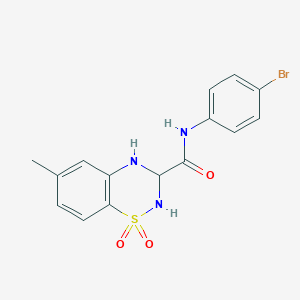
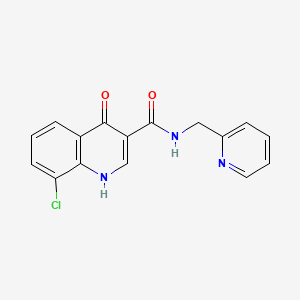
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398551.png)
